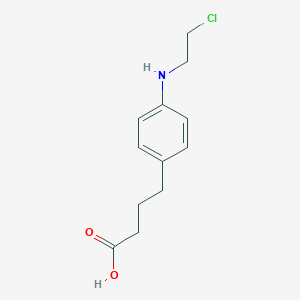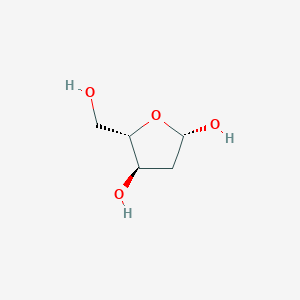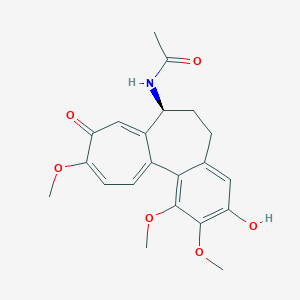
3-Desmetilcolchicina
Descripción general
Descripción
3-Desmetilcolchicina: es un compuesto natural derivado de la colchicina, un alcaloide que se encuentra en la planta Colchicum autumnale, conocida comúnmente como azafrán de otoño. Este compuesto se caracteriza por la ausencia de un grupo metilo en la tercera posición de la molécula de colchicina. Es conocido por su actividad biológica, particularmente sus propiedades antiinflamatorias y antimitóticas .
Aplicaciones Científicas De Investigación
La 3-Desmetilcolchicina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor para sintetizar otros compuestos biológicamente activos.
Biología: El compuesto se estudia por sus efectos en los procesos celulares, particularmente su capacidad para inhibir la formación de microtúbulos.
Industria: Las propiedades únicas del compuesto lo hacen valioso para desarrollar nuevos productos farmacéuticos y agentes terapéuticos.
Mecanismo De Acción
El principal mecanismo de acción de la 3-Desmetilcolchicina implica la interrupción de la formación de microtúbulos. Se une a la tubulina, una proteína que forma microtúbulos, y evita su polimerización. Esta inhibición de la formación de microtúbulos interrumpe procesos celulares como la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis . Además, la this compound interfiere con el complejo inflamasoma en neutrófilos y monocitos, reduciendo la activación de la interleucina-1β, un mediador inflamatorio .
Análisis Bioquímico
Biochemical Properties
3-Desmethylcolchicine interacts with various enzymes, proteins, and other biomolecules. The hydroxy-group on its carbon ring participates in radical scavenging . This suggests that 3-Desmethylcolchicine may have antioxidant properties, which could be beneficial in conditions where oxidative stress plays a role.
Cellular Effects
The cellular effects of 3-Desmethylcolchicine are not fully understood. It is known that colchicine, the parent compound of 3-Desmethylcolchicine, can have significant effects on cells. It can inhibit cell division and inflammation, and these effects may also be present in 3-Desmethylcolchicine .
Molecular Mechanism
The exact molecular mechanism of 3-Desmethylcolchicine is not fully known. It is known that the parent compound, colchicine, binds to tubulin, a protein that forms microtubules, and disrupts its polymerization. This leads to the inhibition of mitosis (cell division) and has anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It is known that colchicine, the parent compound, can have long-term effects on cellular function, including the inhibition of cell division and inflammation .
Dosage Effects in Animal Models
It is known that colchicine, the parent compound, can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that colchicine, the parent compound, is metabolized in the liver by the cytochrome P450 system .
Transport and Distribution
It is known that colchicine, the parent compound, can be transported across cell membranes by various transporters .
Subcellular Localization
It is known that colchicine, the parent compound, can bind to tubulin, a protein that is located in the cytoplasm of cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de 3-Desmetilcolchicina implica la desmetilación de la colchicina. Uno de los métodos mejorados para su síntesis incluye el uso de ácido fosfórico al 85% para el proceso de desmetilación . La reacción generalmente implica calentar colchicina con ácido fosfórico bajo condiciones controladas para lograr la desmetilación deseada.
Métodos de producción industrial: La producción industrial de this compound no está ampliamente documentada. El proceso probablemente implicaría reacciones de desmetilación a gran escala utilizando reactivos y condiciones similares a los utilizados en la síntesis de laboratorio, con pasos adicionales para la purificación y el control de calidad para garantizar la consistencia y pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: La 3-Desmetilcolchicina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en el anillo de carbono puede participar en reacciones de oxidación.
Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes derivados.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean normalmente.
Sustitución: Se pueden utilizar varios reactivos, incluidos los haluros de alquilo y los cloruros de acilo, para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o alcanos. Las reacciones de sustitución pueden dar como resultado una amplia gama de derivados con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Compuestos similares:
Colchicina: El compuesto principal del que se deriva la 3-Desmetilcolchicina. Tiene un mecanismo de acción similar pero es más tóxico.
2-Desmetilcolchicina: Otro derivado de la colchicina con una posición desmetila en el segundo carbono.
Demecolcina: Un derivado de la colchicina con una estructura similar pero diferente actividad biológica.
Singularidad: La this compound es única debido a su desmetilación específica en la tercera posición, que altera su actividad biológica y reduce su toxicidad en comparación con la colchicina. Esto la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223604 | |
| Record name | 3-Desmethylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-33-6 | |
| Record name | 3-Demethylcolchicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Desmethylcolchicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Desmethylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Desmethylcolchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Demethylcolchicine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DESMETHYLCOLCHICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C939KS8QEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









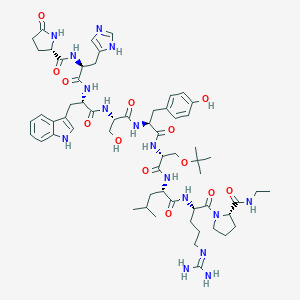
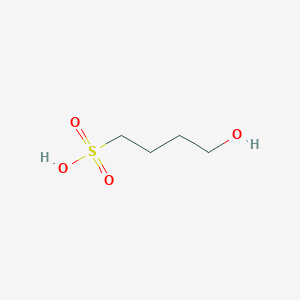


![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)
